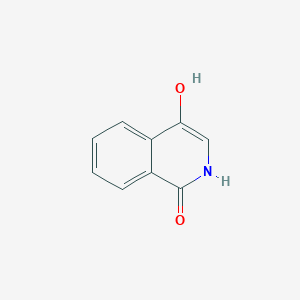

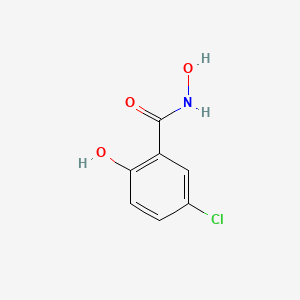

4-Hydroxyisoquinolin-1(2h)-one

Descripción general

Descripción

4-Hydroxyisoquinolin-1(2h)-one, also known as 4-hydroxy-1,2-dihydroisoquinoline, is an important organic compound belonging to the hydroxyisoquinoline family of compounds. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. This compound has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It is also used as a building block in the synthesis of many other compounds.

Aplicaciones Científicas De Investigación

HIV-1 Integrase and Ribonuclease H Inhibition

4-Hydroxyisoquinolin-1(2h)-one derivatives have been identified as potent inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. Research indicates that these compounds, particularly 2-hydroxy-4-methoxycarbonyl-isoquinoline-1,3(2H,4H)-dione, show significant antiviral activities and can inhibit viral replication in HIV-1 strains (Billamboz et al., 2011). Another study expanded on this by investigating the impact of substituting the N-hydroxyimide two-metal binding pharmacophore, which led to notable improvement in antiviral activity against HIV-1 (Suchaud et al., 2014).

Hepatitis B Virus Replication Inhibition

2-Hydroxyisoquinolin-1,3(2H,4H)-dione (HID) derivatives have also been studied for their ability to inhibit the replication of the Hepatitis B virus (HBV). One particular compound showed significant inhibition of HBV ribonuclease H (RNaseH) activity, suggesting its potential as a foundation for developing more effective RNaseH inhibitors for HBV replication (Cai et al., 2014).

Dual Inhibition of HIV-1 Integrase and Reverse Transcriptase RNase H

A series of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives have been synthesized and tested for their ability to inhibit both HIV-1 reverse transcriptase (RT) and HIV-1 integrase (IN). Most of these compounds displayed poor inhibition of RT polymerase but showed micromolar concentrations of inhibition for RNase H and IN, with some demonstrating selectivity for IN (Billamboz et al., 2008).

Novel Synthesis Methods

Research has also been conducted on the synthesis of 4-hydroxyquinolin-2(1H)-one derivatives, highlighting a novel method involving silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement, offering a more efficient approach for producing these biologically beneficial compounds (Ishida et al., 2013).

Safety and Hazards

Direcciones Futuras

The future directions for the research on 4-Hydroxyisoquinolin-1(2h)-one and its derivatives involve better understanding of their mode of action and the structure-activity relationship (SAR). This information could be crucial for the design and development of more potent derivatives as antioomycete agents .

Propiedades

IUPAC Name |

4-hydroxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJRWXLHYKLCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282924 | |

| Record name | 4-Hydroxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30081-72-2 | |

| Record name | 30081-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 30081-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 4-Hydroxyisoquinolin-1(2H)-one?

A1: this compound serves as a substrate for the heterocyclic toxin methyltransferase enzyme found in Mycobacterium tuberculosis []. While the exact role of this methylation in M. tuberculosis is not fully elucidated in the provided abstract, inhibiting this enzyme could potentially disrupt the bacteria's metabolism and survival.

Q2: How is the structure of this compound confirmed?

A2: The structure of this compound, specifically the 3-Benzoyl derivative, has been confirmed through X-ray crystallography []. This technique provides a three-dimensional representation of the molecule, confirming its atomic arrangement and confirming the presence of intramolecular hydrogen bonding.

Q3: Can this compound be used in the synthesis of other molecules?

A3: Yes, a derivative of this compound, specifically the 3,4-dihydro-4-hydroxyisoquinolin-1(2H)-one structure, was successfully employed as a key building block in the total synthesis of 13-hydroxyisocyclocelabenzine, a spermidine alkaloid []. This demonstrates its potential utility in synthesizing complex natural products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Chlorophenyl)ethenyl]pyridine](/img/structure/B1295765.png)

![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)thio]-](/img/structure/B1295767.png)

![Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1295780.png)